molecular formula C7H10N2O2 B093365 Ethyl 1H-imidazole-1-acetate CAS No. 17450-34-9

Ethyl 1H-imidazole-1-acetate

Cat. No. B093365
CAS RN: 17450-34-9
M. Wt: 154.17 g/mol
InChI Key: OITZNDMCFHYWLX-UHFFFAOYSA-N
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Patent
US08653111B2

Procedure details

118.2 g (5.1 mol) sodium are slowly added to 2.5 liters ethanol. 350.0 g (5.1 mol) imidazole are then added and 570 ml (858.6 g, 5.1 mol) ethyl bromoacetate are added dropwise at an internal temperature of 20-25° C. The mixture is stirred at RT for 24 h. The solid which has precipitated out is filtered off, the ethanol is removed in vacuo and the mixture is filtered again. The residue is purified by column chromatography over silica gel (mobile phase: ethyl acetate).
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[NH:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.Br[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(O)C>[CH2:12]([O:11][C:9](=[O:10])[CH2:8][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1)[CH3:13] |^1:0|

Inputs

Step One
Name
Quantity
118.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
570 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which has precipitated out
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the ethanol is removed in vacuo
FILTRATION
Type
FILTRATION
Details
the mixture is filtered again
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography over silica gel (mobile phase: ethyl acetate)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)OC(CN1C=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.